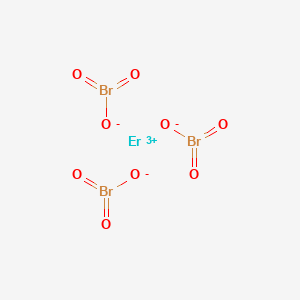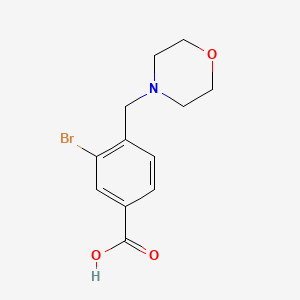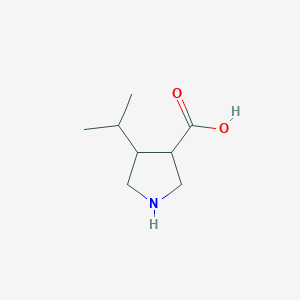
3-(4-Ethoxycarbonylpiperazinyl)propanamine
Overview
Description
3-(4-Ethoxycarbonylpiperazinyl)propanamine, also known as ECPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been found to have interesting properties that make it useful in a variety of fields, including medicinal chemistry, neuroscience, and biochemistry. In Finally, we will list future directions for research on this promising compound.
Scientific Research Applications
3-(4-Ethoxycarbonylpiperazinyl)propanamine has been studied extensively for its potential applications in scientific research. It has been found to be a potent agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes this compound a promising candidate for the development of new antidepressant and anxiolytic drugs. In addition, this compound has been found to have neuroprotective effects, making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mechanism of Action
3-(4-Ethoxycarbonylpiperazinyl)propanamine acts as an agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the activation of potassium channels and the hyperpolarization of neurons, leading to a decrease in neuronal excitability. This compound has also been found to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its agonist activity at the 5-HT1A receptor, this compound has been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of serotonin and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Ethoxycarbonylpiperazinyl)propanamine for laboratory experiments is its high purity and availability. It can be synthesized in large quantities with high yields, making it a cost-effective compound for research. In addition, its potent agonist activity at the 5-HT1A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on 3-(4-Ethoxycarbonylpiperazinyl)propanamine. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-cancer effects. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties.
properties
IUPAC Name |
ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-2-15-10(14)13-8-6-12(7-9-13)5-3-4-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPREVEQCOKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604139 | |
| Record name | Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79511-53-8 | |
| Record name | Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

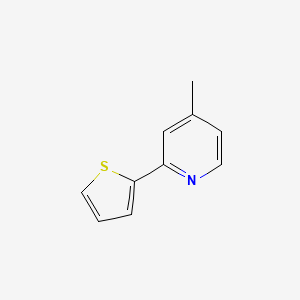
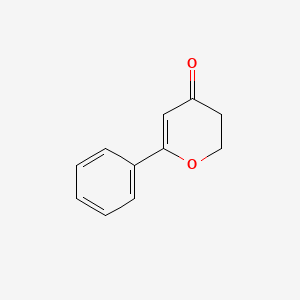

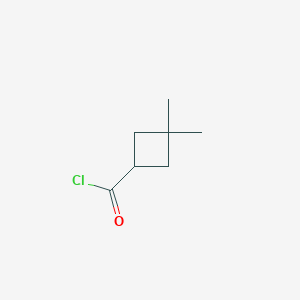

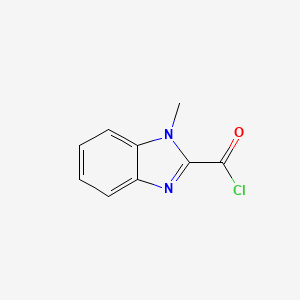

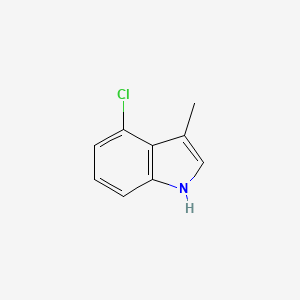

![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)
